molecular formula C9H7ClF7NO2 B1226761 N-Heptafluorobutyrylproline CAS No. 56236-41-0

N-Heptafluorobutyrylproline

Cat. No. B1226761
CAS RN: 56236-41-0
M. Wt: 329.6 g/mol
InChI Key: VMVIOLQWKUPXMI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Heptafluorobutyrylproline, also known as N-Heptafluorobutyrylproline, is a useful research compound. Its molecular formula is C9H7ClF7NO2 and its molecular weight is 329.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-Heptafluorobutyrylproline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality N-Heptafluorobutyrylproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Heptafluorobutyrylproline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56236-41-0

Product Name

N-Heptafluorobutyrylproline

Molecular Formula

C9H7ClF7NO2

Molecular Weight

329.6 g/mol

IUPAC Name

(2S)-1-(2,2,3,3,4,4,4-heptafluorobutanoyl)pyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C9H7ClF7NO2/c10-5(19)4-2-1-3-18(4)6(20)7(11,12)8(13,14)9(15,16)17/h4H,1-3H2/t4-/m0/s1

InChI Key

VMVIOLQWKUPXMI-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl

SMILES

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl

Canonical SMILES

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl

Other CAS RN

56236-41-0

synonyms

heptafluorobutyrylprolyl chloride
HFBP
N-(heptafluorobutyryl)prolyl chloride
N-heptafluorobutyrylproline

Origin of Product

United States

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